

Spectroscopic Profile of 2-Fluoro-4-hydroxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzoic Acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Fluoro-4-hydroxybenzoic acid** (CAS No. 65145-13-3), a key intermediate in the synthesis of liquid crystals and active pharmaceutical ingredients.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for data acquisition.

Core Spectroscopic Data

The following sections present the available quantitative spectroscopic data for **2-Fluoro-4-hydroxybenzoic acid**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. While a complete, verified dataset for **2-Fluoro-4-hydroxybenzoic acid** is not readily available in the public domain, data for the closely related compound, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, provides valuable insights into the expected chemical shifts and coupling constants.[2]

Table 1: ^1H NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (400 MHz, CDCl_3)[2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|----------------|
| 10.5 | br s | - | COOH |
| 8.10 | t | 7.8 | Aromatic H |
| 7.89 | d | 8.2 | Aromatic H |
| 7.82 | d | 11.0 | Aromatic H |
| 3.97 | s | - | OCH_3 |

Table 2: ^{13}C NMR Spectroscopic Data of 2-Fluoro-4-(methoxycarbonyl)benzoic acid (100.6 MHz, CDCl_3)[2]

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-------------------------------|
| 168.6, 168.5 | C=O (ester and acid) |
| 165.0, 164.9 | Aromatic C-F |
| 163.4, 160.8 | Aromatic C |
| 136.7, 136.6 | Aromatic C-H |
| 132.8 | Aromatic C |
| 124.9, 124.8 | Aromatic C-H |
| 121.3, 121.2 | Aromatic C |
| 118.4, 118.1 | Aromatic C-H |
| 52.8 | OCH_3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific IR spectrum for **2-Fluoro-4-hydroxybenzoic acid** is not available, the characteristic absorption bands can be predicted based on its structure and data from similar compounds like 4-hydroxybenzoic acid.[3]

Table 3: Predicted IR Absorption Bands for **2-Fluoro-4-hydroxybenzoic Acid**

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--------------------------------------|
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3200 | Medium, Broad | O-H stretch (Phenolic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1450 | Medium-Strong | C=C stretch (Aromatic ring) |
| ~1300 | Medium | C-O stretch (Carboxylic acid/Phenol) |
| ~1250 | Medium | C-F stretch |
| 900-675 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular weight of **2-Fluoro-4-hydroxybenzoic acid** is 156.11 g/mol .[\[1\]](#) [\[4\]](#)[\[5\]](#) While a full mass spectrum is not available, the expected fragmentation pattern for aromatic carboxylic acids involves the loss of key functional groups.

Table 4: Predicted Mass Spectrometry Data for **2-Fluoro-4-hydroxybenzoic Acid**

| m/z | Ion |
|-----|-----------------------------|
| 156 | [M] ⁺ |
| 139 | [M - OH] ⁺ |
| 111 | [M - COOH] ⁺ |
| 95 | [M - COOH - O] ⁺ |

Experimental Protocols

Detailed methodologies are crucial for the accurate acquisition of spectroscopic data. The following are general protocols for NMR, IR, and MS analysis of aromatic carboxylic acids.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR: Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
- ¹³C NMR: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon atom. A larger number of scans is typically required.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm).

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

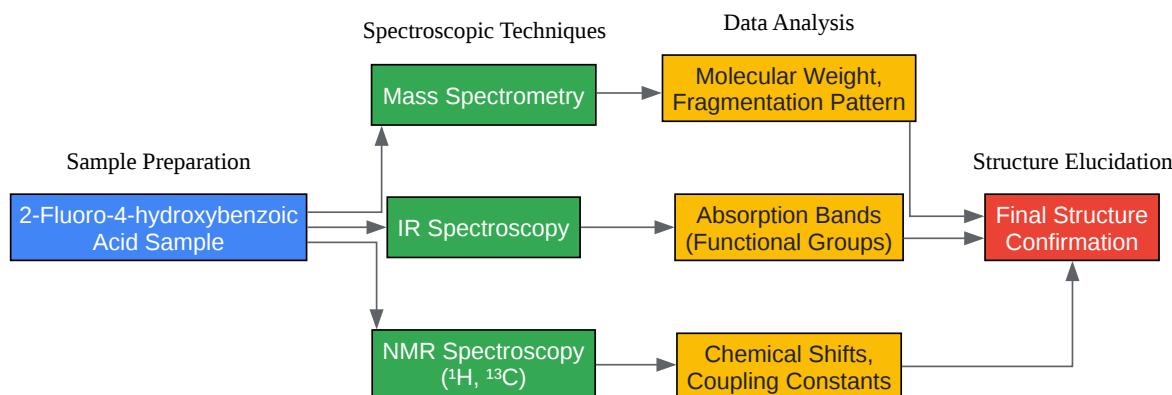
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

- Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
- Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

Data Interpretation and Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Fluoro-4-hydroxybenzoic Acid**.



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Caption: General workflow for spectroscopic analysis.

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